4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

Neuroscience Monoamine Reuptake Dopamine Receptor

4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a synthetic small molecule belonging to the class of quinoline-benzamide derivatives. Its structure features an 8-methoxy-2-methylquinoline core linked via an amide bond to a 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety.

Molecular Formula C22H19N3O4
Molecular Weight 389.4 g/mol
Cat. No. B12193535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
Molecular FormulaC22H19N3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
InChIInChI=1S/C22H19N3O4/c1-13-12-17(16-4-3-5-18(29-2)21(16)23-13)24-22(28)14-6-8-15(9-7-14)25-19(26)10-11-20(25)27/h3-9,12H,10-11H2,1-2H3,(H,23,24,28)
InChIKeyNLBXALZNSOHYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide – A Quinoline-Based Benzamide for Neurological Research


4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a synthetic small molecule belonging to the class of quinoline-benzamide derivatives. Its structure features an 8-methoxy-2-methylquinoline core linked via an amide bond to a 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety . This compound has been disclosed in patent literature as part of a series of amide compounds that inhibit the re-uptake of monoamines, indicating its primary research application is within neuroscience and neuropsychopharmacology [1]. The presence of both the quinoline and the succinimide (2,5-dioxopyrrolidine) groups suggests it is designed for interactions with specific CNS targets, differentiating it from simpler quinoline analogs.

Why 4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide Cannot Be Replaced by Generic Quinoline-Benzamides


Simple substitution with a generic quinoline-benzamide like N-(8-methoxy-2-methylquinolin-4-yl)benzamide or its 2-methoxybenzamide analog fails to replicate the specific pharmacological profile of the target compound . The critical 4-(2,5-dioxopyrrolidin-1-yl) moiety on the benzamide ring is not a passive structural element. In related chemical series from the same patent families, such modifications are essential for converting a monoamine transporter inhibitor into a high-affinity ligand for specific dopamine receptor subtypes, as evidenced by binding data for similar compounds in US8748608 [1]. Therefore, a procurement choice based solely on the quinoline core ignores the structure-activity relationship (SAR) critical for target engagement, leading to potentially inactive or off-target compounds in key assays.

Quantitative Evidence Guide for Procuring 4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide


Structural Differentiation from Core Quinoline-Benzamide Scaffold

The target compound is structurally differentiated from a simpler, commercially available analog, N-(8-methoxy-2-methylquinolin-4-yl)benzamide, by the presence of the 4-(2,5-dioxopyrrolidin-1-yl) group. While the simpler analog lacks this functional group entirely, the target compound incorporates a succinimide ring. This structural feature is crucial; a chemical probe identified as BDBM50378002 (containing a similar 4-(2,5-dioxopyrrolidin-1-yl)benzamide motif) in US8748608 demonstrates high-affinity binding (Ki: 4.60 nM) for the human D(3) dopamine receptor [1]. The absence of this structural unit in the generic analog means it cannot engage this therapeutically relevant target in the same binding mode.

Neuroscience Monoamine Reuptake Dopamine Receptor

Distinct Target Engagement Profile vs. Fluoro-Substituted Analogs

When compared to another close analog, 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, the target compound replaces the 2-fluorobenzamide with a 4-(2,5-dioxopyrrolidin-1-yl)benzamide. This results in a dramatic shift in biological activity. While the mechanism of action for the 2-fluoro analog is described generically as interacting with molecular targets, a structurally similar compound to the target molecule, BDBM50378006, is defined as a high-affinity D3 dopamine receptor ligand (Ki: 0.980 nM) in the same patent [1]. This suggests that the 4-succinimidyl substitution directs the compound towards dopaminergic pathways, whereas the fluoro-benzamide analog likely has a different, less potent, or undefined target profile. No high-affinity binding data for the 2-fluoro analog is available in the same primary source.

Structure-Activity Relationship Receptor Binding Kinase Inhibition

Intended Pharmacological Application: Monoamine Reuptake Inhibition vs. General Quinoline Activity

The disclosed invention for the compound family is specifically for the inhibition of monoamine re-uptake, with therapeutic applications in pain, urinary incontinence, depression, and attention-deficit hyperactivity disorder [1]. This is a defined, targeted mechanism. In contrast, many quinoline derivatives are broadly characterized by a multitude of activities, including antimalarial, EGFR-TK inhibitory, and antipsychotic effects, as noted for compounds like N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide . The target compound’s patent association provides a more specific and predictable pharmacological starting point for neuroscience research, reducing the risk of encountering broad-spectrum and off-target activities that complicate experimental interpretation.

Pharmacological Class Therapeutic Indication Inhibitor Specificity

Key Research Applications for 4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide


Dopamine D3 Receptor-Ligand Interaction Studies

Based on its structural similarity to high-affinity D3 ligands disclosed in US8748608 [1], this compound is a strong candidate for use in in vitro binding assays and functional studies aimed at characterizing the dopamine D3 receptor. Its role as a potential tool compound for investigating D3 receptor pharmacology in the context of addiction, mood disorders, and neuroprotection is supported by its patent class, which distinguishes it from generic quinoline derivatives.

Monoamine Transporter Assays and Mechanism-of-Action Studies

Patents covering this chemical class explicitly claim the inhibition of monoamine re-uptake as a primary mechanism [2]. This compound is thus an appropriate research tool for studying serotonin, norepinephrine, and dopamine transporter dynamics, as well as for validating new transporter assays where a defined inhibitor with this specific scaffold is required, offering a more targeted alternative to non-specific transporter ligands.

Structure-Activity Relationship (SAR) Probe Development

The unique combination of an 8-methoxy-2-methylquinoline core and a 4-succinimidyl benzamide group makes this compound a valuable key intermediate or final probe in SAR studies. Researchers can use it to systematically explore how modifications to the quinoline or benzamide portions affect potency and selectivity at dopaminergic and other aminergic targets, a specific application that simpler quinoline analogs cannot fulfill due to their lack of the critical succinimide pharmacophore [1].

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